Ethyl 2-(3,3-difluorocyclohexyl)acetate
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Overview
Description
Ethyl 2-(3,3-difluorocyclohexyl)acetate is an organic compound with the molecular formula C10H16F2O2 and a molecular weight of 206.23 g/mol . This compound is characterized by the presence of a difluorocyclohexyl group attached to an ethyl acetate moiety. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,3-difluorocyclohexyl)acetate typically involves the reaction of 3,3-difluorocyclohexanone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,3-difluorocyclohexyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Various substituted esters or amides.
Hydrolysis: 3,3-difluorocyclohexylacetic acid and ethanol.
Reduction: 3,3-difluorocyclohexylmethanol.
Scientific Research Applications
Ethyl 2-(3,3-difluorocyclohexyl)acetate is primarily used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(3,3-difluorocyclohexyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of fluorine atoms can significantly influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3,3-difluorocyclopentyl)acetate
- Ethyl 2-(3,3-difluorocycloheptyl)acetate
- Ethyl 2-(3,3-difluorocyclooctyl)acetate
Uniqueness
Ethyl 2-(3,3-difluorocyclohexyl)acetate is unique due to its specific ring size and the presence of two fluorine atoms on the cyclohexyl ring. This structural feature can significantly impact its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-(3,3-difluorocyclohexyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O2/c1-2-14-9(13)6-8-4-3-5-10(11,12)7-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAUOVMBHBHAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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